[4-(1H-benzimidazol-2-yl)piperidin-1-yl][5-(furan-2-yl)-1H-pyrazol-3-yl]methanone
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Overview
Description
[4-(1H-benzimidazol-2-yl)piperidin-1-yl][5-(furan-2-yl)-1H-pyrazol-3-yl]methanone is a complex organic compound that features a benzimidazole, piperidine, furan, and pyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(1H-benzimidazol-2-yl)piperidin-1-yl][5-(furan-2-yl)-1H-pyrazol-3-yl]methanone typically involves multi-step organic synthesis. One common route starts with the preparation of the benzimidazole and pyrazole intermediates, followed by their coupling with piperidine and furan derivatives under controlled conditions. The reactions often require catalysts, specific solvents, and precise temperature control to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes such as microwave-assisted synthesis or continuous flow chemistry. These methods enhance reaction efficiency and yield while reducing production costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan and pyrazole rings, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the benzimidazole and pyrazole moieties, potentially altering their electronic properties and biological activities.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are used under conditions such as reflux or microwave irradiation.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution can introduce alkyl, aryl, or sulfonyl groups .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis .
Biology
Biologically, the compound exhibits various activities, including antimicrobial, antiviral, and anticancer properties. It is often studied for its potential to inhibit specific enzymes or pathways involved in disease processes .
Medicine
In medicine, [4-(1H-benzimidazol-2-yl)piperidin-1-yl][5-(furan-2-yl)-1H-pyrazol-3-yl]methanone is investigated for its therapeutic potential. It may serve as a lead compound for developing new drugs targeting infections, cancer, and inflammatory diseases .
Industry
Industrially, the compound is used in the development of pharmaceuticals and agrochemicals. Its ability to undergo various chemical modifications makes it valuable for creating a wide range of products .
Mechanism of Action
The mechanism of action of [4-(1H-benzimidazol-2-yl)piperidin-1-yl][5-(furan-2-yl)-1H-pyrazol-3-yl]methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole and pyrazole moieties are known to bind to active sites of enzymes, inhibiting their activity. This inhibition can disrupt critical biological pathways, leading to the compound’s therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Compounds like 2-phenylbenzimidazole exhibit similar biological activities but differ in their specific targets and potency.
Pyrazole Derivatives: 3,5-dimethylpyrazole is another related compound with distinct chemical properties and applications.
Uniqueness
What sets [4-(1H-benzimidazol-2-yl)piperidin-1-yl][5-(furan-2-yl)-1H-pyrazol-3-yl]methanone apart is its unique combination of functional groups, which confer a broad spectrum of biological activities and chemical reactivity. This makes it a valuable compound for both research and industrial applications .
Properties
Molecular Formula |
C20H19N5O2 |
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Molecular Weight |
361.4 g/mol |
IUPAC Name |
[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-[5-(furan-2-yl)-1H-pyrazol-3-yl]methanone |
InChI |
InChI=1S/C20H19N5O2/c26-20(17-12-16(23-24-17)18-6-3-11-27-18)25-9-7-13(8-10-25)19-21-14-4-1-2-5-15(14)22-19/h1-6,11-13H,7-10H2,(H,21,22)(H,23,24) |
InChI Key |
QUHGBKUGRLEERH-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C2=NC3=CC=CC=C3N2)C(=O)C4=NNC(=C4)C5=CC=CO5 |
Origin of Product |
United States |
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